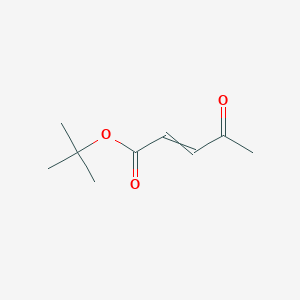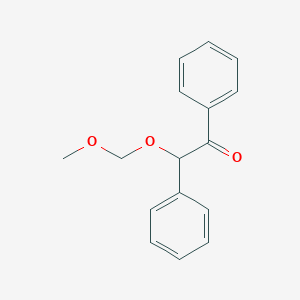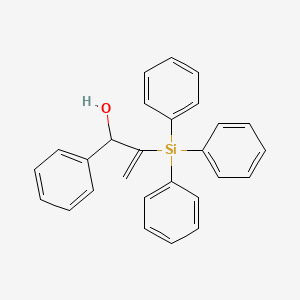
1-Phenyl-2-triphenylsilylprop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-triphenylsilylprop-2-en-1-ol is an organosilicon compound with the molecular formula C26H24OSi It is characterized by the presence of a phenyl group, a triphenylsilyl group, and an enol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-triphenylsilylprop-2-en-1-ol typically involves the reaction of triphenylsilyl chloride with a suitable phenyl-substituted alkene under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-triphenylsilylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and triphenylsilyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Phenyl-2-triphenylsilylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-triphenylsilylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The enol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl and triphenylsilyl groups contribute to the compound’s stability and lipophilicity, affecting its distribution and efficacy in various applications.
Comparación Con Compuestos Similares
- 1-Phenyl-2-(triphenylsilyl)ethanol
- 1-Phenyl-2-(triphenylsilyl)ethanone
- 1-Phenyl-2-(triphenylsilyl)propane
Comparison: 1-Phenyl-2-triphenylsilylprop-2-en-1-ol is unique due to the presence of the enol group, which imparts distinct reactivity compared to its analogs The enol group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis
Propiedades
Número CAS |
52629-60-4 |
|---|---|
Fórmula molecular |
C27H24OSi |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
1-phenyl-2-triphenylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C27H24OSi/c1-22(27(28)23-14-6-2-7-15-23)29(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21,27-28H,1H2 |
Clave InChI |
FISULVRTIQQCND-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(C1=CC=CC=C1)O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
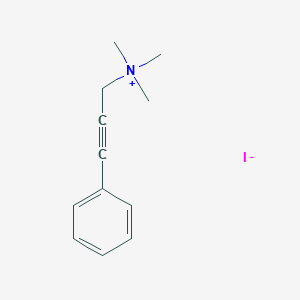
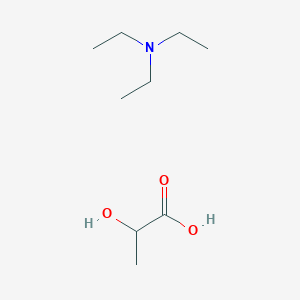
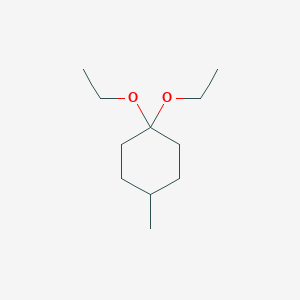
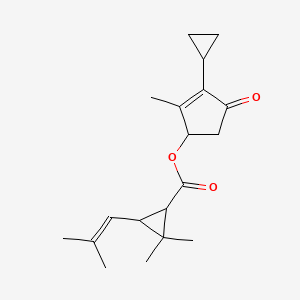
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
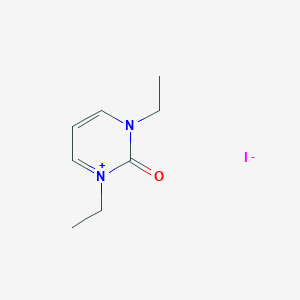
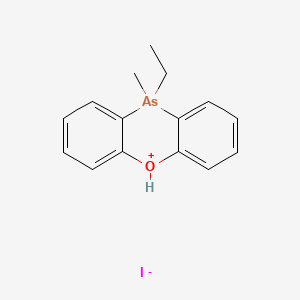
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
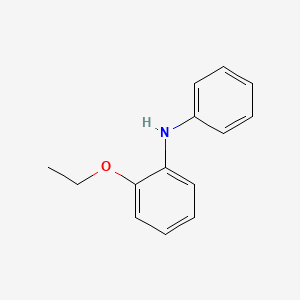
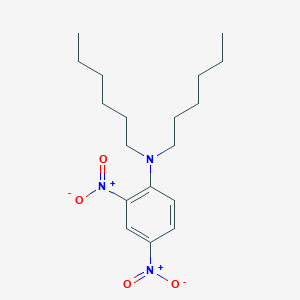
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
